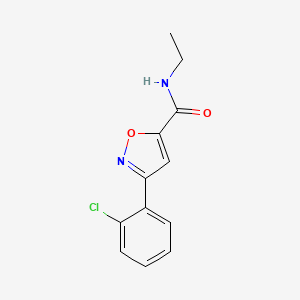

3-(2-chlorophenyl)-N-ethyl-1,2-oxazole-5-carboxamide

Descripción

3-(2-Chlorophenyl)-N-ethyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 3 with a 2-chlorophenyl group and at position 5 with an N-ethyl carboxamide moiety.

Propiedades

IUPAC Name |

3-(2-chlorophenyl)-N-ethyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-14-12(16)11-7-10(15-17-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKVBMANBLBYQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=NO1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-ethyl-1,2-oxazole-5-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with ethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

3-(2-chlorophenyl)-N-ethyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anticonvulsant and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 3-(2-chlorophenyl)-N-ethyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 3-(2-chlorophenyl)-N-ethyl-1,2-oxazole-5-carboxamide with structurally related compounds, focusing on key substituents, physicochemical properties, and stability considerations.

Variations in the Oxazole Core and Substituents

Key Observations:

- Lipophilicity vs. Solubility: The target compound’s N-ethyl group offers moderate solubility compared to the highly polar sulfamoylphenyl-ethyl side chain in , which may improve aqueous solubility but reduce blood-brain barrier penetration.

- Metabolic Stability: The thiadiazole-containing analog may demonstrate greater metabolic resistance due to sulfur’s electron-withdrawing effects, whereas oxazole derivatives (e.g., ) could be more prone to hydrolysis or oxidation.

Stability and Bioanalytical Considerations

highlights that instability in plasma and urine is a concern for some oxazole-carboxamide derivatives, necessitating sample acidification during bioanalysis. In contrast, the thiadiazole analog may exhibit improved stability due to the thiadiazole’s resistance to enzymatic cleavage.

Pharmacological Implications

- Target Selectivity: The sulfamoyl group in could enhance selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrases), whereas the thiadiazole in may favor targets like tyrosine kinases with sulfur-rich active sites.

- Toxicity Profile: The N-ethyl group in the target compound may reduce hepatotoxicity risks compared to bulkier aryl substituents (e.g., ), which could accumulate in hepatic tissues.

Actividad Biológica

3-(2-chlorophenyl)-N-ethyl-1,2-oxazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and immunosuppression. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 252.68 g/mol

- LogP : 3.37 (indicating moderate lipophilicity)

Biological Activity

The biological activity of 3-(2-chlorophenyl)-N-ethyl-1,2-oxazole-5-carboxamide has been explored through various in vitro and in vivo studies.

Anticancer Activity

-

Mechanism of Action :

- The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. In particular, it targets sphingolipid metabolism by inhibiting human acid ceramidase (hAC), which is crucial for regulating cell fate by balancing ceramide and sphingosine levels .

- The inhibition of hAC leads to increased ceramide levels, promoting apoptosis in cancer cells while reducing cell survival signals associated with sphingosine .

-

Case Studies :

- In studies on neuroblastoma SH-SY5Y cells, 3-(2-chlorophenyl)-N-ethyl-1,2-oxazole-5-carboxamide exhibited significant cytotoxic effects with an IC value indicating potent anticancer activity .

- Additional research demonstrated that the compound effectively reduced tumor necrosis factor (TNFα) production in human blood cell cultures, suggesting its potential as an immunosuppressive agent in inflammatory conditions .

Immunosuppressive Properties

- In Vitro Studies :

- The compound has shown promise in inhibiting lipopolysaccharide (LPS)-induced TNFα production in human whole blood cultures, which is critical for managing inflammatory responses .

- It was found to upregulate pro-apoptotic signaling molecules such as caspases and NF-kB, indicating a mechanism that may contribute to its immunosuppressive effects .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is essential for optimizing the efficacy of 3-(2-chlorophenyl)-N-ethyl-1,2-oxazole-5-carboxamide. Variations in substituents on the oxazole ring have been systematically studied to enhance potency and selectivity against cancer cells.

| Compound | Substituent | IC (μM) | Activity |

|---|---|---|---|

| 32b | 4-fluoro | 0.083 | Potent hAC inhibitor |

| 12a | Methyl | 0.069 | Similar potency as above |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-chlorophenyl)-N-ethyl-1,2-oxazole-5-carboxamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of precursor amides or condensation of chlorophenyl-substituted oxazole intermediates with ethylamine derivatives. Key steps require precise temperature control (e.g., 60–80°C) and catalysts like triethylamine. Intermediates are characterized using thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for purity assessment. Final product validation employs H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Essential techniques include:

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm).

- Nuclear Magnetic Resonance (NMR) : H NMR confirms substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm), while C NMR verifies the oxazole ring carbons.

- Mass Spectrometry (MS) : HRMS provides exact mass confirmation (e.g., molecular ion peak at m/z 279.06 for CHClNO) .

Q. What in vitro assays are commonly used to evaluate its biological activity?

- Methodological Answer : Standard assays include:

- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., PAR-2 receptors) using fluorogenic substrates.

- Antimicrobial Testing : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC values in HepG2 or MCF-7 cells) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?

- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies:

- Synthesize analogs with systematic substitutions (e.g., varying halogen positions or alkyl groups).

- Use molecular docking to predict binding modes to targets (e.g., PAR-2 or viral proteases).

- Validate with dose-response assays and statistical analysis (e.g., ANOVA for IC comparisons). Discrepancies may arise from steric effects or electronic properties of substituents .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Methodological Answer : Challenges include low crystal quality due to flexible ethylamide groups. Solutions involve:

- Cryocooling : Stabilize crystals at 100 K to reduce thermal motion.

- SHELX Software : Use SHELXL for high-resolution refinement, leveraging constraints for disordered regions.

- Twinned Data Handling : Apply SHELXD/SHELXE for experimental phasing in cases of twinning .

Q. How should in vivo pharmacological studies be designed to assess anti-inflammatory efficacy?

- Methodological Answer :

- Animal Models : Use rat formaldehyde-induced edema models, administering the compound intraperitoneally (10–50 mg/kg).

- Controls : Compare with standards like diclofenac.

- Endpoints : Measure paw swelling reduction and cytokine levels (e.g., TNF-α via ELISA).

- Ethics : Adhere to ARRIVE guidelines for humane endpoints .

Q. What strategies optimize the compound’s interaction with biological targets?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the chlorophenyl group with trifluoromethyl or methoxy groups to enhance binding.

- Co-crystallization Studies : Resolve ligand-target complexes using X-ray crystallography to identify key hydrogen bonds/hydrophobic interactions.

- Free Energy Calculations : Apply molecular dynamics (MD) simulations to predict binding affinity changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.